molecular formula C10H11ClFNO B1356138 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide CAS No. 915920-93-3

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Cat. No. B1356138
M. Wt: 215.65 g/mol
InChI Key: XGFSIKYRHDIMRU-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is 1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) .

Scientific Research Applications

Chemical Synthesis and Characterization

  • 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is involved in chemical synthesis. For instance, it was used in the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, where amphetamine reacted with flurbiprofen. This synthesis was characterized by various spectral data including 1H, 13C, UV, IR, HPLC, and mass spectral data (Manolov, Ivanov, & Bojilov, 2022).

Pharmacological Research

  • The compound has been included in studies related to the treatment of viral infections. For example, a similar compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, showed potential in SARS-CoV-2 treatment trials due to its structural similarity to Brequinar (Manolov, Ivanov, & Bojilov, 2020).

Analytical Chemistry

  • In analytical chemistry, the propanamide moiety plays a significant role in structure elucidation. For instance, in the detection of flutamide in pharmaceutical dosage, propanamide was key for identifying flutamide in unknown samples (Khan, Abdelhamid, Yan, Chung, & Wu, 2015).

Antimalarial Research

  • The compound has been used in the development of novel antimalarial treatments. Specifically, an aminoacetamide-based compound showed potent antimalarial properties and was investigated for potential transmission blocking capabilities (Norcross et al., 2019).

Solubility Studies

  • The solubility of related compounds has been studied in various solvent mixtures, providing critical data for pharmaceutical formulation and process development. For example, the solubility of 2-chloro-N-(4-methylphenyl)propanamide was studied in binary solvent mixtures, and the data were correlated using various model equations (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).

properties

IUPAC Name

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFSIKYRHDIMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589305
Record name 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

CAS RN

915920-93-3
Record name 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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